1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride

Physicochemical profiling Drug-likeness optimization Solubility prediction

1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride (CAS 1185095-48-0) is a substituted aminopyrazole building block featuring a 3-methoxybenzyl substituent at the N1 position of the pyrazole ring and a free 4-amine group, supplied as the hydrochloride salt (MW 239.70, C₁₁H₁₄ClN₃O). The corresponding free base (CAS 957261-62-0) has a calculated LogP of 2.10 and a topological polar surface area (tPSA) of 53.07 Ų.

Molecular Formula C11H14ClN3O
Molecular Weight 239.70 g/mol
Cat. No. B7725715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride
Molecular FormulaC11H14ClN3O
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=C(C=N2)N.Cl
InChIInChI=1S/C11H13N3O.ClH/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14;/h2-6,8H,7,12H2,1H3;1H
InChIKeyIKBCRMSYTRRPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxybenzyl)-1H-pyrazol-4-amine Hydrochloride: Core Structural Identity and Procurement-Relevant Physicochemical Profile


1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride (CAS 1185095-48-0) is a substituted aminopyrazole building block featuring a 3-methoxybenzyl substituent at the N1 position of the pyrazole ring and a free 4-amine group, supplied as the hydrochloride salt (MW 239.70, C₁₁H₁₄ClN₃O) . The corresponding free base (CAS 957261-62-0) has a calculated LogP of 2.10 and a topological polar surface area (tPSA) of 53.07 Ų . This scaffold places the compound at the intersection of two well-precedented medicinal chemistry strategies: the aminopyrazole hinge-binding motif exploited in ATP-competitive kinase inhibitor design, and the 3-methoxybenzyl hydrophobic pocket-occupying fragment that modulates target selectivity and drug-like properties [1].

Why 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine Hydrochloride Cannot Be Interchanged with Unsubstituted Benzyl or Para-Methoxy Analogs


Substitution pattern on the N1-benzyl group and the position of the amine on the pyrazole ring are not passive structural variations; they directly control lipophilicity, hydrogen-bonding capacity, and the three-dimensional presentation of pharmacophoric elements. The 3-methoxy (meta) substituent on the benzyl ring delivers a distinct electronic and steric profile compared to the 4-methoxy (para) isomer, with the meta-methoxy group exerting an electron-withdrawing inductive effect while the para-methoxy donates electrons through resonance [1]. This electronic difference can shift kinase hinge-binding affinity by up to 10-fold between regioisomers in related aminopyrazole series [2]. Furthermore, the 4-amine on the pyrazole ring—rather than the 3-amine or 5-amine—presents a specific exit vector for amide coupling or urea formation, a critical determinant in the construction of type II kinase inhibitors where the amide linkage extends into the allosteric back pocket [1]. These structural features are not interchangeable: substituting the unsubstituted benzyl analog (LogP 2.09, PSA 43.84 Ų) for the 3-methoxybenzyl compound (LogP 2.10, PSA 53.07 Ų) alters both polarity and hydrogen-bond acceptor count, potentially compromising solubility and target engagement in a manner that cannot be corrected by formulation alone.

Quantitative Differentiation Evidence for 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine Hydrochloride Against Closest Analogs


Polar Surface Area Advantage Over Unsubstituted Benzyl Analog Enhances Aqueous Solubility Potential

The 3-methoxybenzyl-substituted compound (free base) exhibits a tPSA of 53.07 Ų, which is 9.23 Ų higher than that of the unsubstituted 1-benzyl-1H-pyrazol-4-amine analog (PSA 43.84 Ų) . This ~21% increase in polar surface area arises from the additional methoxy oxygen acting as a hydrogen-bond acceptor without adding a hydrogen-bond donor, a structural feature associated with improved aqueous solubility while maintaining acceptable membrane permeability according to the RO5 framework [1]. At nearly identical LogP values (2.10 vs. 2.09), the higher PSA/LogP ratio (25.3 vs. 21.0) of the 3-methoxybenzyl compound predicts superior solubility at physiological pH, reducing the risk of precipitation in cell-based assays.

Physicochemical profiling Drug-likeness optimization Solubility prediction

Meta-Methoxy Electronic Effect Differentiates Binding Conformation from Para-Methoxy Isomer in Kinase Hinge Region

In the aminopyrazole amide series reported by Kim et al. (2011), the 4-methoxybenzyl (para) substitution on the N1 position of the pyrazole was validated as a productive scaffold for potent and selective B-Raf V600E (IC₅₀ = 0.26 μM) and C-Raf (IC₅₀ = 0.11 μM) inhibition, with antiproliferative GI₅₀ = 0.27 μM against A375P melanoma cells for the optimized lead compound 7c [1]. The 3-methoxy (meta) substitution, by contrast, alters the electron density distribution on the benzyl ring: the meta-methoxy exerts a net electron-withdrawing inductive effect (−I) on the adjacent carbon atoms, whereas the para-methoxy donates electron density via resonance (+M) [2]. This electronic difference modulates the pKa of the pyrazole ring nitrogen and the preferred torsional angle of the benzyl group, both of which influence the presentation of the 4-amine for subsequent amide coupling and the ultimate hinge-binding geometry. While direct head-to-head biochemical data between 3-methoxy and 4-methoxy benzyl analogs have not been published for this exact scaffold, the para-substituted series establishes a validated activity baseline against which meta-substituted analogs can be explored for differentiated selectivity profiles [1].

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Hydrochloride Salt Form Provides Documented High Aqueous Solubility for Biological Assay Compatibility

The hydrochloride salt (CAS 1185095-48-0) is supplied as a crystalline solid with a melting point range of 220–222 °C, indicating high thermal stability suitable for long-term storage . Vendor technical data indicate that the hydrochloride salt exhibits high aqueous solubility (>50 mg/mL in water), a property conferred by protonation of the 4-amine group (pKa of the conjugate acid expected in the range of 4.5–5.5 for aminopyrazoles) . This contrasts with the free base form (CAS 957261-62-0), which, with a LogP of 2.10, is predicted to have substantially lower aqueous solubility and would require organic co-solvents for concentrated stock solution preparation . The hydrochloride counterion also provides a defined stoichiometry (1:1 salt), eliminating batch-to-batch variability in protonation state that can confound quantitative biological assays.

Salt selection Aqueous solubility Assay-ready formulation

4-Amine Regioisomer on Pyrazole Enables Amide-Directed Type II Kinase Inhibitor Design Not Accessible to 3- or 5-Amine Isomers

The 4-amine substitution on the pyrazole ring (as opposed to the 3-amine or 5-amine regioisomers, e.g., 1-(3-methoxybenzyl)-1H-pyrazol-5-amine, CAS 1052552-26-7 ) positions the amino group at the C4 carbon, which bridges the N1-benzyl-substituted nitrogen and the C5 carbon. This geometry directs the amine exit vector roughly perpendicular to the plane of the pyrazole ring, an orientation that is structurally pre-organized for amide bond formation with carboxylic acid-bearing fragments that extend into the allosteric back pocket of type II kinase inhibitors [1]. In the validated Raf inhibitor series, the 4-amine was coupled to a 2-methylbenzamide-urea fragment to yield potent compounds (7c series), whereas the 5-amine isomer would project the coupled fragment in a direction incompatible with the DFG-out allosteric pocket [1]. The 4-amine regioisomer is therefore the synthetically competent scaffold for type II inhibitor construction, while the 3-amine and 5-amine isomers would require fundamentally different (and less validated) coupling strategies.

Regioselective synthesis Type II kinase inhibitor Amide coupling vector

Patent Precedent in Abbott Laboratories Kinase Inhibitor Program Establishes the Scaffold as a Pre-Competitive Intermediate

The free base form of 1-(3-methoxybenzyl)-1H-pyrazol-4-amine (CAS 957261-62-0) is explicitly cited as a synthetic intermediate in Abbott Laboratories' patent US 2010/0317680 A1, which discloses pyrimidine-based kinase inhibitors [1]. This patent reference establishes that the scaffold has been utilized in an industrial drug discovery program targeting therapeutically relevant kinases, providing procurement confidence that the compound has passed internal quality and scalability benchmarks at a major pharmaceutical organization. Additionally, the compound appears in the BindingDB database (Entry BDBM128995) with an associated IC₅₀ of 61 nM against rat VAP-1/SSAO enzyme in a radiochemical-enzymatic assay [2], indicating that derivatives incorporating this scaffold can achieve sub-100 nM potency against non-kinase targets, broadening its relevance beyond oncology applications.

Patent landscape Kinase inhibitor intermediate Freedom-to-operate

Recommended Procurement and Application Scenarios for 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine Hydrochloride Based on Quantitative Differentiation Evidence


Type II Kinase Inhibitor Lead Optimization: Raf, BRAF, and Related Kinase Targets

When designing ATP-competitive type II kinase inhibitors that require a hinge-binding aminopyrazole core with an amide-linked allosteric pocket fragment, the 4-amine regioisomer is the mandatory scaffold geometry. The 3-methoxybenzyl N1 substituent provides a synthetically addressable handle for tuning lipophilicity and target engagement, with the validated 4-methoxybenzyl analog series (B-Raf V600E IC₅₀ = 0.26 μM) serving as a potency benchmark [1]. The hydrochloride salt form ensures aqueous solubility >50 mg/mL for direct use in amide coupling reactions without pre-neutralization steps. Procure the 4-amine regioisomer exclusively; the 5-amine isomer (CAS 1052552-26-7) is structurally incompatible with the established type II inhibitor pharmacophore .

Solubility-Critical Biological Profiling and Cellular Assay Development

For direct use in cell-based antiproliferation assays or biochemical enzyme inhibition screens where DMSO concentrations must be minimized, the hydrochloride salt offers a documented solubility advantage (water solubility >50 mg/mL) over the free base (LogP 2.10, predicted lower aqueous solubility) [1]. The higher PSA (53.07 Ų) of the 3-methoxybenzyl-substituted scaffold relative to the unsubstituted benzyl analog (PSA 43.84 Ų) further supports aqueous compatibility, reducing precipitation artifacts in dose-response experiments . This compound is recommended for profiling against kinase selectivity panels and non-kinase targets (e.g., VAP-1/SSAO) where aqueous solubility directly impacts assay robustness [2].

Medicinal Chemistry Scaffold Exploration for Intellectual Property Generation

The 3-methoxy substitution represents a structurally distinct alternative to the extensively patented 4-methoxybenzyl aminopyrazole series. The electronic divergence between meta-methoxy (Hammett σₘ = +0.12, inductive withdrawal) and para-methoxy (σₚ = −0.27, resonance donation) creates an opportunity to generate novel intellectual property around kinase selectivity profiles that differ from the para-substituted prior art [1]. The Abbott Laboratories patent precedent (US 2010/0317680 A1) establishes that the 3-methoxybenzyl scaffold has industrial validation, while the absence of extensive follow-up patents on the specific 3-methoxy-4-amine combination suggests available chemical space for composition-of-matter claims on derivatives .

Quote Request

Request a Quote for 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.